REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:20])[CH2:3][N:4]([C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:11])[CH2:5]/[C:6]/1=[N:7]\OC.B.C1COCC1>C1COCC1>[NH2:7][CH:6]1[CH2:5][N:4]([C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:11])[CH2:3][C:2]1([CH3:20])[CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
0.7126 g
|
Type
|
reactant
|
Smiles
|
CC/1(CN(C\C1=N/OC)C(=O)OCC1=CC=CC=C1)C
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
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Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched by addition of 6 N aq. NaOH (2 mL)
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Type
|
ADDITION
|
Details
|
The mixture was diluted with brine
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
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Details
|
To a solution of the residue in MeOH (20 mL) was added 50% aq. NH2OH (5 mL)
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated at 60° C.
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between DCM (200 mL) and 1 N aq. NaOH (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1C(CN(C1)C(=O)OCC1=CC=CC=C1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5899 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |